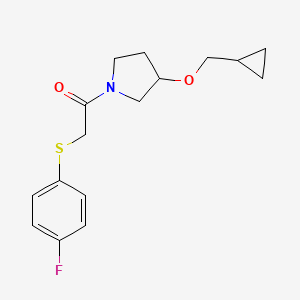

![molecular formula C16H13NO4S2 B2982630 Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-47-5](/img/structure/B2982630.png)

Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate” is a synthetic compound with a molecular formula of C16H13NO4S2 and a molecular weight of 347.41 . It is a derivative of benzothiophene, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a phenylsulfonyl amino group and a carboxylate group .Scientific Research Applications

Antiviral Activity

Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate: derivatives have been explored for their potential as antiviral agents. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The presence of the benzothiophene moiety could potentially enhance the compound’s ability to interact with viral proteins, thereby inhibiting viral replication.

Anti-inflammatory Properties

The compound’s structural features suggest that it may possess anti-inflammatory properties. Indole derivatives, which share some structural similarities, have been reported to exhibit significant anti-inflammatory effects . This could make Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate a candidate for the development of new anti-inflammatory drugs.

Anticancer Potential

Indole derivatives have been found to possess various biological activities, including anticancer properties . By extension, Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate could be investigated for its potential use in cancer therapy, particularly in targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Efficacy

The structural complexity of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate suggests it could be effective against a range of microbial pathogens. Its potential as an antimicrobial agent can be derived from the known activities of similar compounds, which have shown effectiveness against bacteria and fungi .

Enzyme Inhibition

Compounds with indole scaffolds have been identified as inhibitors of various enzymes, such as secretory phospholipase A2 (sPLA2) . Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate could be researched for its ability to inhibit enzymes that are therapeutic targets for diseases like arthritis and cardiovascular disorders.

Neuroprotective Effects

The benzothiophene component of the compound may confer neuroprotective effects. Indole derivatives are known to have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases . Research into this application could lead to the development of new treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

Target of Action

The primary target of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with its target by binding to the active site of Methionine aminopeptidase 2. This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins .

Biochemical Pathways

The inhibition of Methionine aminopeptidase 2 affects the protein synthesis pathway. By preventing the removal of the N-terminal methionine, the compound can alter the structure and function of proteins, potentially leading to various downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of Methionine aminopeptidase 2. By altering protein synthesis, the compound could potentially affect a wide range of cellular processes .

properties

IUPAC Name |

methyl 5-(benzenesulfonamido)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-21-16(18)15-10-11-9-12(7-8-14(11)22-15)17-23(19,20)13-5-3-2-4-6-13/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCBPNQRGYGOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

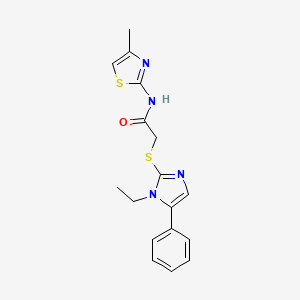

![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)

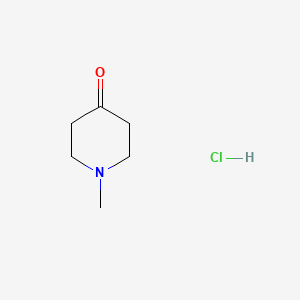

![Methylbis[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amine](/img/structure/B2982551.png)

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)

![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2982555.png)

![1'-(2-(naphthalen-1-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982557.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)

![2-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2982562.png)

![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)

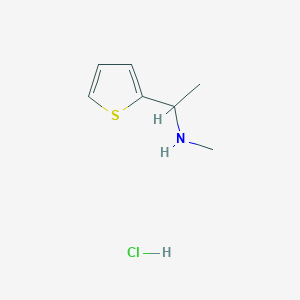

![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)

![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)